molecular formula C14H12FN5 B3007225 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole CAS No. 2380083-62-3

1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole

Cat. No.: B3007225
CAS No.: 2380083-62-3
M. Wt: 269.283
InChI Key: AZDKPLFMJUGBOV-UHFFFAOYSA-N
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Description

1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and azetidine with a fluoropyrimidine moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 5-fluoropyrimidine with azetidine derivatives, followed by cyclization with benzimidazole precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The fluoropyrimidine moiety can enhance binding affinity to specific biological targets, while the benzimidazole and azetidine rings contribute to the overall stability and activity of the compound. Pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, and modulation of enzyme activity .

Comparison with Similar Compounds

  • 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid
  • 2-(5-Fluoropyrimidin-2-yl)benzimidazole
  • 1-(5-Fluoropyrimidin-2-yl)azetidine-3-ylamine

Uniqueness: 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole stands out due to its unique combination of structural features, which imparts distinct chemical reactivity and biological activity. The presence of both azetidine and benzimidazole rings, along with the fluoropyrimidine moiety, makes it a versatile compound for various applications .

Properties

IUPAC Name

1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5/c15-10-5-16-14(17-6-10)19-7-11(8-19)20-9-18-12-3-1-2-4-13(12)20/h1-6,9,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDKPLFMJUGBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)F)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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